N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC15005838
Molecular Formula: C19H21N3O4
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O4 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C19H21N3O4/c1-11-9-14(17-12(2)22-26-19(17)21-11)18(23)20-8-7-13-5-6-15(24-3)16(10-13)25-4/h5-6,9-10H,7-8H2,1-4H3,(H,20,23) |
| Standard InChI Key | FZRVKIOQPNTSJG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of isoxazoles and pyridines. This compound features a molecular formula of C19H21N3O4 and a molecular weight of 355.4 g/mol . Isoxazoles are five-membered heterocycles containing nitrogen and oxygen, often exhibiting pharmacological properties. The presence of the pyridine moiety further enhances its potential applications in medicinal chemistry, particularly in drug development.
Synthesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented, general methods for synthesizing isoxazole derivatives include condensation reactions and cyclization processes. These methodologies require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
Biological Activities and Potential Applications
Isoxazoles and pyridines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Although specific biological activity data for N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is limited, its structural features suggest potential applications in medicinal chemistry. Further research is needed to explore its pharmacological properties and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume